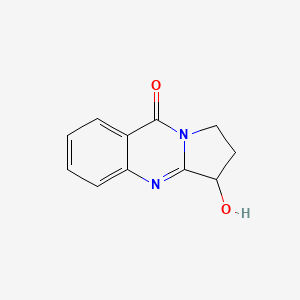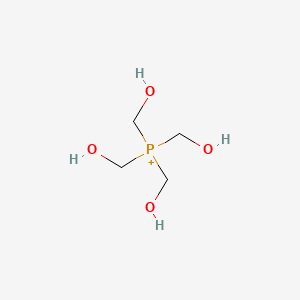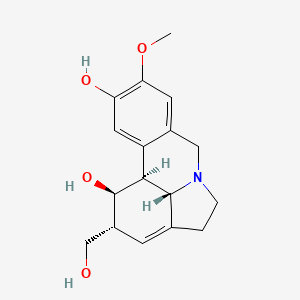
Carinatine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carinatine is a member of phenanthridines.
Scientific Research Applications
Energy Production and Fatty Acid Metabolism
Carnitine is essential for transporting fatty acids into the mitochondria, aiding energy production from stored fat reserves. Its role in fatty acid metabolism is critical in various clinical therapies, including heart failure, angina, and potentially weight loss, although its efficacy in the latter is subject to further research (Pękala et al., 2011).
Aquaculture and Nutrition
In aquaculture, L-carnitine supplementation is used for multifunctional purposes, such as promoting growth, aiding high-fat diet utilization, and protecting against ammonia toxicity and temperature stress. However, the outcomes are inconsistent and highly variable, emphasizing the need for economic justification due to the high cost of L-carnitine (Harpaz, 2005).
Potential in Treating Male Infertility
Carnitine plays a crucial role in sperm metabolism and maturation, relating to sperm motility and antioxidant properties. Clinical trials indicate that carnitine supplementation can significantly improve sperm concentration and total sperm counts in men with certain types of infertility. However, more rigorous, placebo-controlled studies are needed to confirm these findings (Agarwal & Said, 2004).
Role in Autism Spectrum Disorders
Carnitine has been observed to play roles in central nervous system functioning and mitochondrial metabolism. Some clinical trials suggest that carnitine administration could be beneficial in treating symptoms of non-syndromic forms of autism spectrum disorders (ASD). Identifying the subgroup of ASD patients who might benefit from carnitine administration is a focus for future research (Malaguarnera & Cauli, 2019).
Carnitine in Mitochondrial Function and Cardiovascular Disease
Carnitine is crucial for mitochondrial function and fatty acid transport. Disruption in carnitine homeostasis can lead to mitochondrial dysfunction, which may influence NO signaling and the development of endothelial dysfunction. Understanding and modulating L-carnitine homeostasis could have significant therapeutic potential for cardiovascular diseases (Sharma & Black, 2009).
properties
CAS RN |
64937-89-9 |
|---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
(1S,14R,15S,16S)-14-(hydroxymethyl)-5-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraene-4,15-diol |
InChI |
InChI=1S/C17H21NO4/c1-22-14-5-10-7-18-3-2-9-4-11(8-19)17(21)15(16(9)18)12(10)6-13(14)20/h4-6,11,15-17,19-21H,2-3,7-8H2,1H3/t11-,15+,16-,17-/m1/s1 |
InChI Key |
TZJUAPRPYXCUDU-GLZXHMCRSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@@H]3[C@@H]([C@H](C=C4[C@H]3N(CC4)CC2=C1)CO)O)O |
SMILES |
COC1=C(C=C2C3C(C(C=C4C3N(CC4)CC2=C1)CO)O)O |
Canonical SMILES |
COC1=C(C=C2C3C(C(C=C4C3N(CC4)CC2=C1)CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



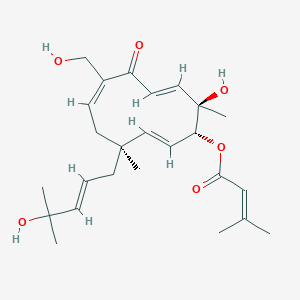
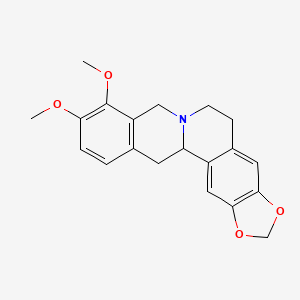
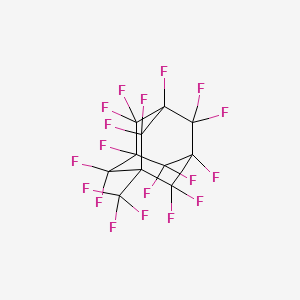
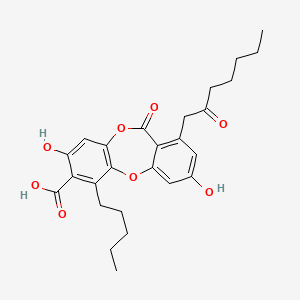
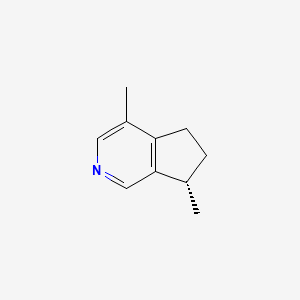
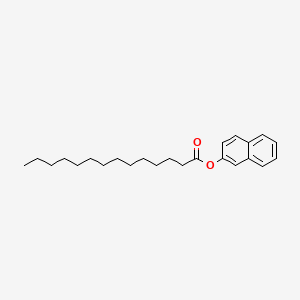
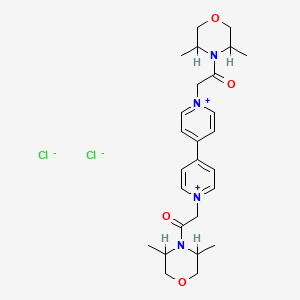
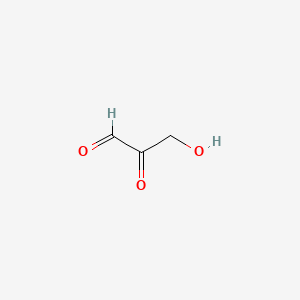

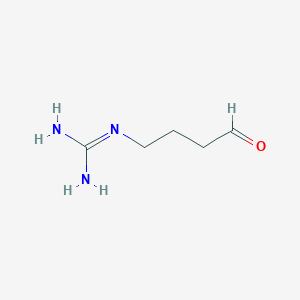
![4'-Hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde](/img/structure/B1206146.png)

